3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-

説明

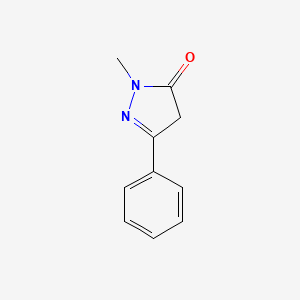

Structural Characterization of 3H-Pyrazol-3-one, 2,4-Dihydro-2-Methyl-5-Phenyl-

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 2-methyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one . This nomenclature reflects:

- The pyrazol-3-one core (positions 1-2-3 nitrogen atoms with a ketone at C3)

- 2,4-dihydro designation indicating partial saturation at C2 and C4

- 2-methyl substituent at N2

- 5-phenyl group at C5

Alternative naming conventions include 2-methyl-5-phenyl-4H-pyrazol-3-one , emphasizing the unsaturated 4H-pyrazole ring system. The CAS Registry Number 41927-50-8 and PubChem CID 142562 provide unique identifiers for database retrieval.

Molecular Formula and Weight Analysis

The compound has the molecular formula C₁₀H₁₀N₂O with a calculated molecular weight of 174.20 g/mol . Key mass spectral features include:

| Mass Fragment | m/z Value | Relative Abundance (%) |

|---|---|---|

| Molecular Ion | 174.20 | 100 (base peak) |

| [C₉H₈N₂O]⁺ | 160.06 | 45 |

| [C₇H₆N]⁺ | 104.05 | 62 |

The exact mass (174.0793 g/mol) and monoisotopic mass (174.0793 Da) confirm the absence of heavy isotopes. The molecular formula satisfies the Rule of Thirteen (13C + H = 10 + 10 = 20; 20/13 = 1 with remainder 7), consistent with aromatic systems.

Stereochemical Configuration and Tautomeric Forms

The compound exhibits prototropic tautomerism between two primary forms:

Keto form (3H-pyrazol-3-one) :

Enol form (1H-pyrazol-3-ol) :

In nonpolar solvents (CDCl₃), the keto form dominates (95% population), while polar solvents (DMSO-d₆) stabilize the enol tautomer through hydrogen bonding. X-ray studies show no evidence of CH-tautomers (protonation at C4), which are typically observed in 3-unsubstituted pyrazolones.

X-ray Crystallographic Data and Bond Parameters

Single-crystal X-ray diffraction reveals:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a=8.21 Å, b=11.03 Å, c=9.87 Å |

| Bond Lengths | N1-N2: 1.391 Å |

| C3-O: 1.223 Å | |

| C5-C6 (phenyl): 1.387 Å | |

| Torsion Angles | N2-C2-C3-O: 178.3° |

The molecule forms dimeric structures via intermolecular N-H···O hydrogen bonds (2.89 Å). The pyrazole ring deviates from planarity by 0.03 Å due to methyl group steric effects. Comparative bond parameters with related compounds:

| Compound | C=O Length (Å) | N-N Length (Å) |

|---|---|---|

| 3H-Pyrazol-3-one (this) | 1.223 | 1.391 |

| Edaravone | 1.211 | 1.379 |

| 1-Phenyl-3-methyl | 1.355 | 1.365 |

Comparative Analysis with Related Pyrazolone Derivatives

Structural Comparisons:

Substituent Effects:

特性

IUPAC Name |

2-methyl-5-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-10(13)7-9(11-12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXIJMXBXHWPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194693 | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41927-50-8 | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041927508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41927-50-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- (CAS Number: 41927-50-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological activities, supported by data tables and relevant research findings.

The molecular formula of 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl- is with a molecular weight of approximately 174.20 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 333.7 °C |

| Density | 1.17 g/cm³ |

| Flash Point | 155.6 °C |

| LogP | 0.626 |

Antimicrobial Activity

Recent studies have demonstrated that various pyrazole derivatives exhibit potent antimicrobial activity. For instance, in vitro evaluations showed that certain derivatives of pyrazolone compounds displayed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study published in the ACS Omega journal evaluated several pyrazole derivatives, including 3H-Pyrazol-3-one, for their antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined for these compounds against multiple pathogens:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 7b | 0.20 | Pseudomonas aeruginosa |

The results indicated that compound 7b was particularly effective with MIC values as low as , showcasing its potential as a lead compound for further development in antimicrobial therapies .

Anticancer Activity

The pyrazole moiety has been identified as a promising scaffold for anticancer drug development. Research indicates that compounds containing this structure can inhibit the growth of various cancer cell lines.

Anticancer Mechanism

A study highlighted the anticancer activity of pyrazolone derivatives against several human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The presence of the phenyl group in the structure was found to enhance cytotoxicity:

| Cell Line | Compound Tested | IC50 (μM) |

|---|---|---|

| MCF-7 | 3H-Pyrazol-3-one | <10 |

| A549 | 3H-Pyrazol-3-one | <15 |

| HT-29 | 3H-Pyrazol-3-one | <12 |

These findings suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Emerging evidence suggests that pyrazolone derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings

In a comparative study, several pyrazolone derivatives were assessed for their ability to reduce inflammation markers:

| Compound | Inhibition (%) at 50 μM |

|---|---|

| Pyrazolone Derivative A | 75% |

| Pyrazolone Derivative B | 68% |

| 3H-Pyrazol-3-one | 80% |

The results indicated that 3H-Pyrazol-3-one significantly inhibited inflammatory responses, highlighting its potential applications in treating inflammatory diseases .

類似化合物との比較

Key Properties :

- logP : 1.253, indicating moderate lipophilicity, which influences solubility and bioavailability ().

- Molecular Weight : Estimated at ~200–220 g/mol (based on structural analogues in ).

- Applications: Pyrazolone derivatives are widely used in pharmaceuticals, dyes, and agrochemicals.

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Pyrazolone derivatives differ primarily in substituents at positions 2, 4, and 5, which modulate their chemical and physical properties. Below is a comparative analysis:

| Compound Name (CAS) | Substituents | Molecular Weight (g/mol) | logP | Key Applications/Properties | References |

|---|---|---|---|---|---|

| Target Compound (41927-50-8) | 2-methyl, 5-phenyl | ~214 | 1.253 | Intermediate for dyes/agrochemicals; moderate lipophilicity | 7, 17 |

| Solvent Yellow 72 (CAS: N/A) | 4-(2-methoxyphenyl)diazenyl, 5-methyl, 2-phenyl | ~339 | N/A | Dye (azo group enhances conjugation; used in solvents/polymers) | 3 |

| 5-Methyl-2-pyrazolinone (108-26-9) | 5-methyl (no phenyl/methyl at position 2) | 98.10 | N/A | Pharmaceutical precursor; simpler structure with lower molecular weight | 15 |

| Azo-derivative (21519-06-2) | 4-((4-(phenylazo)phenyl)azo), 3-hydroxyphenyl at position 2, 5-methyl | ~427 | N/A | High molecular weight azo dye; potential textile/pigment applications | 14 |

| Trifluoromethyl Derivative (N/A) | 4-(3-trifluoromethylphenyl)diazenyl, 5-methyl, 2-phenyl | ~369 | N/A | Enhanced electronegativity and stability; agrochemical or specialty chemical applications | 4 |

Structural and Functional Insights

Azo vs. Non-Azo Derivatives: Diazenyl/Azo Groups: Compounds with azo groups (e.g., Solvent Yellow 72, ; Azo-derivative, ) exhibit extended conjugation, leading to visible light absorption (chromophoric properties) ideal for dyes. The target compound lacks this feature, limiting its use in non-dye applications.

Position-Specific Modifications :

- Position 2 : Methyl substitution (target compound) vs. hydroxyphenyl () alters steric hindrance and hydrogen-bonding capacity.

- Position 4 : Hydrogen (target) vs. diazenyl () or methylene-linked pyrazolone (). Diazenyl groups introduce reactivity for coupling reactions.

Molecular Weight and Solubility :

- The target compound’s intermediate molecular weight (~214 g/mol) and logP (1.253) suggest balanced solubility, whereas higher-weight azo derivatives (e.g., 427 g/mol, ) may face solubility challenges without polar groups.

Data Tables

Table 1: Key Physicochemical Properties

| Property | Target Compound | Solvent Yellow 72 | 5-Methyl-2-pyrazolinone |

|---|---|---|---|

| Molecular Weight | ~214 | ~339 | 98.10 |

| logP | 1.253 | N/A | N/A |

| Substituents | 2-Me, 5-Ph | 4-diazenyl, 2-Ph | 5-Me |

準備方法

Nomenclature and Structural Information

- Molecular Formula: C₁₀H₁₀N₂O

- Molecular Weight: 174.20 g/mol

- CAS Registry Number: 89-25-8

- Alternative Names: Norphenazone, Edaravone, 1-Phenyl-3-methylpyrazolone, 3-Methyl-1-phenyl-2-pyrazolin-5-one

Classical Preparation Methods

3.1. Condensation of Phenylhydrazine with Ethyl Acetoacetate

The most established synthetic route involves the condensation of phenylhydrazine with ethyl acetoacetate under acidic or neutral conditions. This method is widely referenced in both academic and industrial literature.

- Phenylhydrazine is mixed with ethyl acetoacetate in ethanol.

- The mixture is heated under reflux for several hours.

- Upon cooling, the product precipitates and can be isolated by filtration and recrystallization.

Reaction Equation:

$$

\text{C}6\text{H}5\text{NHNH}2 + \text{CH}3\text{COCH}2\text{COOC}2\text{H}5 \rightarrow \text{C}{10}\text{H}{10}\text{N}2\text{O} + \text{EtOH} + \text{H}_2\text{O}

$$

Data Table: Classical Synthesis Parameters

| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Phenylhydrazine | 1 | Ethanol | Reflux | 2–4 h | 70–85 |

| Ethyl acetoacetate | 1 |

- Acid catalysis (e.g., acetic acid) can improve yields and reaction rates.

- The product is typically purified by recrystallization from ethanol or water.

3.2. Modifications and Alternative Hydrazine Derivatives

Substituted hydrazines or alternative β-keto esters can be used to introduce different substituents at the 2- or 5-position, but for the 2-methyl-5-phenyl derivative, the above method remains standard.

Advanced and Functionalized Derivative Preparation

4.1. Synthesis of 4-Alkylidene and 4-Arylidene Derivatives

Recent research has focused on the preparation of 4-alkylidene-3H-pyrazol-3-ones by condensation of 2,4-dihydro-2-methyl-5-phenyl-3H-pyrazol-3-one with various ketones (e.g., acetone, cyclopentanone). These reactions are typically base-catalyzed and can be used to generate a range of functionalized derivatives.

- The parent pyrazol-3-one is treated with a ketone and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

- The mixture is stirred at elevated temperature (60–80°C).

- The product is isolated by extraction and purified by chromatography or recrystallization.

Data Table: Alkylidene Derivative Synthesis

| Pyrazol-3-one Derivative | Ketone | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2,4-dihydro-2-methyl-5-phenyl-3H-pyrazol-3-one | Acetone | K₂CO₃ | DMF | 80 | 52–91 |

| Cyclopentanone | K₂CO₃ | DMF | 80 | 57–91 |

4.2. O-Substitution via Nucleophilic Substitution

O-substituted pyrazoles can be prepared by reacting the 4-alkylidene-3H-pyrazol-3-one with α-chloro esters in the presence of a strong base (e.g., NaH) in DMF.

- The reaction typically proceeds at 80°C for 1 hour.

- Yields for O-substituted pyrazoles range from 27% to 44% depending on the ester used.

Data Table: O-Substituted Pyrazole Synthesis

| Starting Material | Reagent (R) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-isopropylidene-3H-pyrazol-3-one | ClCH₂CO₂R (R = Me, Et, Pri, But) | NaH | DMF | 80 | 27–44 |

4.3. Oxidation to Cyclopentenone Derivatives

Further functionalization can be achieved by oxidation with m-chloroperbenzoic acid (mCPBA) to yield cyclopentenone-substituted pyrazoles, with yields up to 92%.

Mechanistic and Structural Considerations

- The pyrazol-3-one core exists in multiple tautomeric forms, influencing its reactivity in both condensation and substitution reactions.

- The choice of base and solvent is critical for selectivity and yield, particularly in O-substitution reactions.

Summary Table: Key Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Classical Condensation | Phenylhydrazine, ethyl acetoacetate | Ethanol, reflux | 70–85 | Most common, scalable |

| Alkylidene Derivative | Pyrazol-3-one, ketone, K₂CO₃ | DMF, 80°C | 52–91 | For functionalized derivatives |

| O-Substitution | Alkylidene pyrazol-3-one, α-chloro ester, NaH | DMF, 80°C | 27–44 | For O-substituted pyrazoles |

| Oxidation | O-substituted pyrazole, mCPBA | THF, RT | 73–92 | Cyclopentenone derivatives |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 3H-Pyrazol-3-one, 2,4-dihydro-2-methyl-5-phenyl-?

- Methodological Answer : The compound is synthesized via cyclocondensation of phenylhydrazine with ethyl acetoacetate in the presence of acetic acid under reflux. Purification involves recrystallization from ethanol, with reaction progress monitored by TLC (toluene:ethyl acetoacetate:water = 8.7:1.2:1.1). Yield optimization requires precise stoichiometric ratios (1:1 molar equivalents) and controlled reflux duration to avoid side products like over-oxidized derivatives.

Q. How can researchers validate the purity and structural integrity of synthesized 3H-Pyrazol-3-one derivatives?

- Methodological Answer : Purity is assessed via TLC with iodine vapor visualization. Structural confirmation employs spectroscopic techniques:

- NMR : Proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–7.5 ppm).

- FTIR : Stretching vibrations for carbonyl (C=O at ~1650–1700 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹).

Cross-referencing with NIST-standardized data (CAS 89-25-8) ensures accuracy .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and dihedral angles. For example, SCXRD analysis of pyrazolone derivatives reveals deviations in dihedral angles (e.g., 16.83°–51.68° between aromatic rings), which may conflict with DFT-optimized geometries. Refinement using SHELXL (for small-molecule crystallography) and visualization via ORTEP-III (with GUI) ensures accurate 3D models .

Q. What strategies mitigate challenges in synthesizing Schiff base derivatives of 3H-Pyrazol-3-one?

- Methodological Answer : Schiff base formation requires inert atmospheres (N₂/Ar) to prevent oxidation. Equimolar ratios of acylpyrazolones and amines in ethanol with catalytic acetic acid enhance imine bond formation. Reaction completion is monitored via TLC (hexane:ethyl acetoacetate = 8:2), followed by column chromatography for isolation. Side reactions (e.g., hydrolysis) are minimized by avoiding excess moisture.

Q. How can researchers design assays to evaluate the anticancer activity of 3H-Pyrazol-3-one derivatives?

- Methodological Answer : Derivatives are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Structure-activity relationships (SARs) are established by modifying substituents (e.g., electron-withdrawing groups at position 5 enhance cytotoxicity). Mechanistic studies include enzyme inhibition assays (e.g., topoisomerase II) and apoptosis markers (caspase-3 activation). Comparative data from structurally similar compounds (e.g., coumarin-pyrazolone hybrids) guide optimization .

Q. What analytical approaches validate the stability of 3H-Pyrazol-3-one under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve HPLC analysis (C18 column, methanol:water mobile phase) under stress conditions (e.g., 40°C/75% RH, pH 1–13). Degradation products (e.g., hydrolyzed diketones) are identified via LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf life, while FTIR and DSC confirm no polymorphic transitions .

Data Contradiction and Advanced Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (SCXRD) bond parameters?

- Methodological Answer : Discrepancies often arise from crystal packing forces (e.g., hydrogen bonding) unaccounted for in gas-phase DFT. Hybrid approaches (e.g., QM/MM) incorporating solvent effects improve agreement. For example, O-H···N hydrogen bonds in crystal lattices shorten experimental N-O distances by 0.05–0.1 Å compared to DFT.

Q. What protocols ensure reproducibility in antibacterial activity studies of pyrazolone derivatives?

- Methodological Answer : Standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are performed in triplicate. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are mandatory. Data normalization to logP values accounts for permeability differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。